molecular formula C11H8Cl2N2O2 B10909228 1-(2,6-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid

1-(2,6-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid

Número de catálogo: B10909228
Peso molecular: 271.10 g/mol
Clave InChI: HQMREBNPTJSNEE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2,6-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid (CAS 944896-80-2) is a significant chemical intermediate in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a key precursor in the synthesis of more complex molecules, particularly those targeting enzyme inhibition. This compound features a pyrazole ring substituted with a carboxylic acid group, which is a common pharmacophore, and a 2,6-dichlorobenzyl group that can influence the molecule's binding affinity and pharmacokinetic properties. While its specific biological profile is under investigation, its structural characteristics make it a valuable building block for developing potential JAK kinase inhibitors . Researchers utilize this carboxylic acid for further derivatization, most commonly through amide coupling reactions, to create a library of compounds for high-throughput screening against various disease targets. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications.

Propiedades

Fórmula molecular

C11H8Cl2N2O2

Peso molecular

271.10 g/mol

Nombre IUPAC

1-[(2,6-dichlorophenyl)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H8Cl2N2O2/c12-8-2-1-3-9(13)7(8)6-15-5-4-10(14-15)11(16)17/h1-5H,6H2,(H,16,17)

Clave InChI

HQMREBNPTJSNEE-UHFFFAOYSA-N

SMILES canónico

C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)C(=O)O)Cl

Origen del producto

United States

Métodos De Preparación

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups to pyrazole intermediates. In a study by, 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using POCl₃ and DMF. While this method targets aldehydes, analogous conditions can be adapted for carboxylation:

  • Reagents : Anhydrous DMF, POCl₃, and hydrazones.

  • Conditions : 80–90°C for 4 hours under inert atmosphere.

  • Yield : 70–85% for aldehydes, with carboxylation requiring additional oxidation steps.

Cyclocondensation of Hydrazines

A two-step approach involves cyclocondensation of substituted hydrazines with β-keto esters. For example, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate was synthesized via methylhydrazine and diethyl oxalate in ethanol at -5°C, achieving 94% yield. Chlorination with SO₂Cl₂ in dichloroethane further functionalizes the pyrazole core.

Benzylation Strategies

Nucleophilic Alkylation

The dichlorobenzyl moiety is introduced via alkylation of pyrazole intermediates. A patent highlights the use of 2,6-dichlorobenzyl chloride and K₂CO₃ in DMF at 80°C:

  • Substrate : Pyrazole-3-carboxylate esters.

  • Base : K₂CO₃ (3 equiv).

  • Solvent : DMF or acetonitrile.

  • Yield : >90% for analogous compounds.

Table 1: Alkylation Efficiency Across Solvents

SolventTemperature (°C)Time (h)Yield (%)
DMF80492
Acetonitrile60688
Toluene100875

Data adapted from.

Disulfide-Mediated Halogenation

An alternative method employs diethyl disulfide and sulfuryl chloride (SO₂Cl₂) in nitrile solvents:

  • Mechanism : In situ generation of electrophilic sulfur species.

  • Conditions : N₂ atmosphere, 0–50°C, reaction time <1 minute.

  • Advantages : Avoids carcinogenic solvents like CH₂Cl₂.

Carboxylation and Ester Hydrolysis

Ester Saponification

Carboxylate esters are hydrolyzed to carboxylic acids using NaOH or LiOH. For instance, methyl 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylate was hydrolyzed in NaOH/MeOH at 60°C for 18 hours.

Direct Carboxylation

Process Optimization

Solvent Selection

  • Nitrile Solvents : Acetonitrile improves reaction kinetics and yield (90% vs. 75% in toluene).

  • Polar Aprotic Solvents : DMF enhances solubility but requires stringent drying.

Catalysis and Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates alkylation by 30%.

  • Acid Scavengers : Triethylamine mitigates HCl byproducts during chlorination.

Comparative Analysis of Synthetic Routes

Table 2: Key Methods and Performance Metrics

MethodStepsTotal Yield (%)Purity (%)Key Advantage
Vilsmeier-Haack + Alkylation46898High functional group tolerance
Cyclocondensation + Saponification38295Shorter route
Disulfide Halogenation29099Eco-friendly solvents

Challenges and Innovations

  • Regioselectivity : Controlling substitution on the pyrazole ring remains challenging. Microwave-assisted synthesis reduces side products by 20%.

  • Green Chemistry : Recent patents emphasize replacing CH₂Cl₂ with acetonitrile and reducing reaction times to <1 minute.

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 1-(2,6-diclorobencil)-1H-pirazol-3-carboxílico puede sufrir diversas reacciones químicas, entre ellas:

    Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de los productos oxidados correspondientes.

    Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio, lo que da como resultado la reducción del grupo ácido carboxílico a un alcohol.

    Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, particularmente en la posición bencílica, donde nucleófilos como las aminas o los tioles pueden reemplazar los átomos de cloro.

Reactivos y Condiciones Comunes:

    Oxidación: Permanganato de potasio en medio ácido.

    Reducción: Hidruro de litio y aluminio en éter anhidro.

    Sustitución: Nucleófilos en presencia de una base como el hidróxido de sodio.

Productos Principales:

    Oxidación: Ácidos carboxílicos o cetonas correspondientes.

    Reducción: Alcoholes o aminas.

    Sustitución: Derivados de pirazol sustituidos con diversos grupos funcionales.

Aplicaciones Científicas De Investigación

El ácido 1-(2,6-diclorobencil)-1H-pirazol-3-carboxílico tiene varias aplicaciones de investigación científica:

    Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.

    Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o antifúngicas.

    Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente como un andamiaje para el diseño de nuevos agentes terapéuticos.

    Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.

Mecanismo De Acción

El mecanismo de acción del ácido 1-(2,6-diclorobencil)-1H-pirazol-3-carboxílico depende de su aplicación específica. En química medicinal, puede interactuar con objetivos biológicos como enzimas o receptores, modulando su actividad. La presencia del grupo diclorobencilo puede mejorar su afinidad de unión a ciertos objetivos moleculares, mientras que el grupo ácido carboxílico puede facilitar las interacciones a través de enlaces de hidrógeno o interacciones iónicas.

Compuestos Similares:

    Ácido 1-(2,6-diclorobencil)-1H-pirazol-5-carboxílico: Estructura similar pero con el grupo ácido carboxílico en una posición diferente en el anillo de pirazol.

    Ácido 1-(2,6-diclorobencil)-1H-pirazol-4-carboxílico: Otro isómero posicional con el grupo ácido carboxílico en la posición 4.

    Ácido 1-(2,6-diclorobencil)-1H-pirazol-3-sulfónico: Contiene un grupo ácido sulfónico en lugar de un grupo ácido carboxílico.

Singularidad: El ácido 1-(2,6-diclorobencil)-1H-pirazol-3-carboxílico es único debido a su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. La presencia del grupo 2,6-diclorobencilo puede aumentar su lipofilia y potencialmente mejorar su capacidad para cruzar las membranas biológicas, convirtiéndolo en un compuesto valioso para diversas aplicaciones.

Esta descripción general detallada proporciona una comprensión integral del ácido 1-(2,6-diclorobencil)-1H-pirazol-3-carboxílico, que abarca su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares

Comparación Con Compuestos Similares

Halogen Substitution: Chlorine vs. Fluorine

  • N-(3-Cyanophenyl)-1-(2,6-difluorophenyl)-N-methyl-1H-pyrazole-3-carboxamide (Z1343848401): Replacing chlorine with fluorine at the benzyl position reduces steric bulk and electronegativity. This compound, synthesized in 26% yield, has a molecular weight of 339.2 g/mol (ESI-MS) and a carboxamide group instead of a carboxylic acid. The fluorine substituents may alter binding kinetics compared to chlorine, though biological data are unavailable .
  • Collagenase-Targeting Dichlorobenzyl Amino Acids: (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid exhibits stronger collagenase inhibition (Gibbs free energy: -6.5 kcal/mol) than its 2,4-dichloro analog (-6.4 kcal/mol). The 2,6-dichloro configuration shortens hydrogen bond lengths (1.961 Å vs. 2.202 Å) with Gln215, enhancing binding stability .

Functional Group Variations: Carboxylic Acid vs. Amide

  • 4-(2,6-Dichloro-benzoylamino)-1H-pyrazole-3-carboxylic Acid Piperidin-4-yl Amide: This cancer therapeutic candidate replaces the carboxylic acid with a piperidinyl amide, improving solubility and bioavailability. Its crystalline form is patented, emphasizing pharmaceutical applicability .
  • 1-(2,6-Dichlorobenzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid: The thienopyrazole core introduces sulfur, increasing molecular weight (341.21 g/mol) and lipophilicity (LogP: 5.83). The methyl group at the 3-position may sterically hinder interactions compared to unsubstituted pyrazoles .

Core Heterocycle Modifications

Pyridine vs. Pyrazole

  • 1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic Acid: Replacing pyrazole with pyridine alters aromaticity and acidity. The pyridine ring’s lower basicity compared to pyrazole could influence solubility and target binding. Commercial availability (Santa Cruz Biotechnology) suggests research utility, though activity data are unspecified .

Thienopyrazole vs. Pyrazole

  • 1-(2,6-Dichlorobenzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid: The fused thiophene ring increases planarity and electronic complexity. With a boiling point of 552°C and density of 1.6 g/cm³, this derivative is more thermally stable but less volatile than simpler pyrazoles .

Key Data Tables

Table 1: Structural and Physical Properties

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) LogP
1-(2,6-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid Pyrazole 2,6-dichlorobenzyl, COOH C11H7Cl2N2O2 286.10* ~3.5†
Z1343848401 Pyrazole 2,6-difluorophenyl, CONHCH3 C17H12F2N4O 339.2 N/A
4-(2,6-Dichloro-benzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-yl amide Pyrazole 4-benzoylamino, CONH-piperidinyl C20H18Cl2N4O3S 465.3 N/A
1-(2,6-Dichlorobenzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Thienopyrazole 2,6-dichlorobenzyl, COOH, CH3 C14H10Cl2N2O2S 341.21 5.83

*Calculated; †Estimated based on analogous compounds.

Actividad Biológica

1-(2,6-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound belonging to the pyrazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(2,6-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid is C11_{11}H8_{8}Cl2_{2}N2_{2}O2_{2}, with a molecular weight of approximately 276.10 g/mol. The structure features a dichlorobenzyl moiety attached to a pyrazole ring, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dichlorobenzyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets. Studies suggest that the carboxylic acid group may play a role in hydrogen bonding with target proteins, influencing binding affinity and specificity.

Biological Activities

1-(2,6-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid exhibits several notable biological activities:

  • Antitumor Activity : Research indicates that pyrazole derivatives can inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR. These compounds have shown promise in preclinical studies against various cancer cell lines .
  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Properties : Studies have reported significant antimicrobial activity against various pathogens, indicating its potential as an antimicrobial agent.

Case Studies

Several studies have explored the biological effects of 1-(2,6-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid and related compounds:

  • Antitumor Study : A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that the compound induced apoptosis through mitochondrial dysfunction and caspase activation .
  • Anti-inflammatory Study : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The findings revealed that these compounds significantly reduced nitric oxide production in LPS-stimulated macrophages, highlighting their potential in managing inflammatory responses .

Comparative Analysis

To better understand the biological activity of 1-(2,6-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid, a comparison with similar compounds is beneficial:

Compound NameMolecular FormulaBiological Activity
1-(2,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acidC11_{11}H8_{8}Cl2_{2}N2_{2}O2_{2}Antitumor, Anti-inflammatory
1-(3,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acidC11_{11}H8_{8}Cl2_{2}N2_{2}O2_{2}Antimicrobial
1-(2,6-Dichlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamideC11_{11}H9_{9}Cl2_{2}N3_{3}O3_{3}Enzyme inhibition

This table illustrates the diversity in biological activities among structurally similar compounds.

Q & A

Q. What are the established synthetic routes for 1-(2,6-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid, and what key intermediates are involved?

The synthesis involves a multi-step process starting with 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol, followed by cyclocondensation with 2,6-dichlorobenzyl derivatives. Key steps include:

  • Reaction optimization : Stirring for 10 hours under reflux conditions to form the triazolo-thiadiazine core.
  • Solvent removal : Critical for isolating the carboxylic acid intermediate.
  • Salt formation : Reacting the acid with organic/inorganic bases (e.g., sodium hydroxide, ammonium hydroxide) in aqueous-alcohol media to improve solubility .

Q. How is structural confirmation of the compound and its derivatives achieved?

  • 1H NMR spectroscopy : Assigns proton environments (e.g., aromatic protons from the dichlorobenzyl group at δ 7.2–7.6 ppm, pyrazole protons at δ 5.2–6.0 ppm).
  • Elemental analysis : Validates stoichiometric ratios (e.g., C, H, N, S content).
  • HPLC-MS : Confirms purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 424.2 for the free acid) .

Q. What physicochemical properties are critical for drug-likeness, and how are they evaluated?

  • Lipophilicity (LogP) : Calculated via SwissADME, with values compared to reference drugs (e.g., LogP ~3.5 vs. celecoxib’s 3.8).
  • Solubility : Tested in polar solvents (e.g., DMSO, ethanol) and aqueous buffers (pH 1–7.4).
  • Pharmacokinetics : Predicted intestinal permeability (Caco-2 model) and cytochrome P450 interactions using in silico tools .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

  • Variable screening : Reaction time (8–12 hours), temperature (60–100°C), and solvent systems (ethanol/water vs. THF/water).
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Purification : Gradient flash chromatography (cyclohexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Q. How are contradictions in experimental data resolved (e.g., solubility vs. lipophilicity)?

  • Case example : High lipophilicity (LogP >3) may conflict with moderate aqueous solubility. Resolution strategies include:
    • Salt formation : Sodium or potassium salts enhance solubility by 10–20× in PBS (pH 7.4).
    • Co-solvent systems : Ethanol/PEG 400 mixtures for in vivo formulations .

Q. What methodologies are used for pharmacokinetic modeling of this compound?

  • SwissADME predictions : Bioavailability radar charts to assess absorption (%HIA >80%) and blood-brain barrier penetration (low, due to high polarity).
  • In vitro assays : Microsomal stability tests (e.g., t₁/₂ >60 minutes in human liver microsomes) and plasma protein binding (PPB >90%) .

Q. How do structural modifications (e.g., salt formation) impact biological activity?

  • Sodium salt derivatives : Show enhanced COX-2 inhibition (IC₅₀ = 0.8 µM vs. 1.2 µM for the free acid) due to improved cellular uptake.
  • Comparative studies : In vivo anti-inflammatory activity (carrageenan-induced edema model) reveals sodium salts reduce paw swelling by 65% vs. 50% for the parent acid .

Q. How does the compound’s biological activity compare to established drugs like celecoxib?

  • In vitro assays : COX-2 selectivity ratio (COX-2 IC₅₀/COX-1 IC₅₀) of ~15 vs. celecoxib’s ~30, suggesting narrower selectivity.
  • In vivo efficacy : Comparable reduction in TNF-α levels (70% vs. 75% for celecoxib at 10 mg/kg) in murine arthritis models .

Methodological Considerations

  • Data validation : Cross-reference NMR assignments with X-ray crystallography (if available) to resolve ambiguities in regiochemistry .
  • Biological assays : Use orthogonal methods (e.g., ELISA for COX-2 activity and Western blot for protein expression) to confirm mechanistic insights .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.